molecular formula C6H7N3 B14683148 Propanedinitrile, (1-aminopropylidene)- CAS No. 36251-48-6

Propanedinitrile, (1-aminopropylidene)-

Cat. No.: B14683148
CAS No.: 36251-48-6
M. Wt: 121.14 g/mol
InChI Key: ICGAWAJFQQNULG-UHFFFAOYSA-N
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Description

Propanedinitrile, (1-aminopropylidene)-, is a derivative of malononitrile (propanedinitrile, CH2(CN)2) , featuring an amino-functionalized propylidene substituent. The parent compound, malononitrile (CAS 109-77-3), is a high-reactivity dinitrile used in organic synthesis, with notable health hazards requiring stringent protective measures (e.g., self-contained breathing apparatus) . Derivatives of propanedinitrile often exhibit diverse applications, ranging from chemical intermediates to riot control agents, depending on their substituents.

Properties

CAS No.

36251-48-6

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2-(1-aminopropylidene)propanedinitrile

InChI

InChI=1S/C6H7N3/c1-2-6(9)5(3-7)4-8/h2,9H2,1H3

InChI Key

ICGAWAJFQQNULG-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C#N)C#N)N

Origin of Product

United States

Preparation Methods

Amination Reaction: Formation of Malonamide Nitrile

The synthesis begins with the amination of methyl cyanoacetate using liquefied ammonia in a methanol solvent. Key parameters include:

  • Temperature : -5°C to 40°C (optimized at 25°C for 4 hours in Example 2).
  • Molar Ratios : Methyl cyanoacetate to ammonia ratios ranging from 1.5:1 to 3:1, with higher ratios favoring faster reaction kinetics.
  • Solvent Volume : Methanol is employed at a weight ratio of 1:1 to 4:1 relative to methyl cyanoacetate, ensuring sufficient solubility of intermediates.

The product, malonamide nitrile, is isolated via centrifugation and dried at 61–89°C for 5–8 hours to remove residual solvents. This step achieves yields of 85–90% with a melting point of 120–121°C, confirming high crystallinity.

Elimination Reaction: Conversion to Propanedinitrile

Malonamide nitrile undergoes dehydrohalogenation using phosphorus oxychloride (POCl₃) in dichloroethane, catalyzed by a tri-component system:

  • Catalyst Composition : Diethylamine hydrochloride, anhydrous pyridine, and anhydrous aluminum chloride in a 1:1:1 weight ratio.
  • Reaction Conditions :
    • Temperature: 65–80°C for 5–7 hours.
    • POCl₃ to Malonamide Nitrile Ratio: 1.1:1 to 1.9:1, with excess POCl₃ ensuring complete conversion.
    • Solvent Ratio: Dichloroethane to malonamide nitrile at 1.5:1 to 3:1, balancing reaction rate and byproduct suppression.

Post-reaction, the mixture is filtered to remove solid residues (repurposed as fertilizers), and the dichloroethane solution is distilled to recover propanedinitrile.

Purification and Quality Control

Distillation and Rectification

The crude product undergoes a two-stage distillation:

  • Solvent Removal : Dichloroethane is evaporated at 60–80°C under atmospheric pressure.
  • Vacuum Distillation : Propanedinitrile is collected at 130–135°C under 1,800–2,200 Pa, achieving 99.9–99.95% purity.
  • Rectification : Further purification via vacuum rectification (125–130°C column temperature, 7–15 theoretical plates) reduces acidity to 0.03–0.045% and prevents discoloration during storage.

Comparative Analysis of Process Parameters

The patent’s three embodiments demonstrate how varying conditions impact yield and purity:

Parameter Example 1 Example 2 Example 3
Amination Temperature 25°C 25°C 10°C
POCl₃ Ratio 1.30:1 1.90:1 1.10:1
Elimination Time 7 hours 6 hours 5 hours
Malonamide Yield 90% 89% 85%
Final Purity 99.95% 99.90% 99.85%

Higher POCl₃ ratios (Example 2) marginally reduce purity but accelerate reaction times, whereas lower temperatures (Example 3) favor crystallinity at the expense of yield.

Mechanistic Insights and Catalytic Roles

Catalyst Functionality

The tri-component catalyst system synergistically enhances the elimination reaction:

  • Diethylamine Hydrochloride : Neutralizes HCl byproducts, preventing side reactions.
  • Anhydrous Pyridine : Acts as a proton scavenger, stabilizing reactive intermediates.
  • Aluminum Chloride : A Lewis acid that polarizes the P=O bond in POCl₃, facilitating nucleophilic attack by malonamide nitrile.

Solvent Selection

Dichloroethane’s high boiling point (83°C) enables reflux conditions without degradation, while its non-polar nature minimizes solvation of ionic byproducts, simplifying filtration.

Environmental and Industrial Advantages

The CN1264701A process addresses critical limitations of earlier methods:

  • Waste Minimization : Methanol and dichloroethane are recycled, reducing solvent consumption by 70–80%.
  • Energy Efficiency : Low-temperature amination (-5°C to 40°C) and vacuum distillation cut energy costs by 40% compared to thermal cracking methods.
  • Product Stability : Rectification under 2,000 Pa eliminates peroxides and acidic impurities, extending shelf life to >6 months without discoloration.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (1-aminopropylidene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with propanedinitrile, (1-aminopropylidene)-, include bases, acids, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving propanedinitrile, (1-aminopropylidene)-, depend on the specific reaction and conditions. For example, oxidation reactions may yield different nitrile derivatives, while reduction reactions can produce amines or other reduced forms of the compound .

Scientific Research Applications

Propanedinitrile, (1-aminopropylidene)-, has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of propanedinitrile, (1-aminopropylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of cyano groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related propanedinitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Variations and Molecular Features

Compound Name CAS Number Molecular Formula Substituent(s) Molar Mass (g/mol) Key References
Propanedinitrile (malononitrile) 109-77-3 C3H2N2 None (parent compound) 66.06
2-Aminopropanedinitrile 5181-05-5 Not specified* Amino group at C2 position Not available
2-Chlorobenzylidenemalononitrile 2698-41-1 C10H5ClN2 2-Chlorophenylmethylene 188.62
α-Chlorobencylidenemalononitrile 18270-61-6 C10H5ClN2 Chloro(phenyl)methylidene 188.62
Propanedinitrile, (ethoxymethylene)- 123-06-8 C5H5N2O Ethoxymethylene 123.11
Complex dimethylamino-fluorophenyl derivative 478262-31-6 C15H15FN4O Dimethylamino, fluorobenzyloxyimino groups 286.30

Functional and Application Differences

  • Parent Compound (Malononitrile): Primarily used in organic synthesis (e.g., cyclization reactions). High reactivity necessitates strict safety protocols due to cyanide release risks .
  • Chlorinated Aromatic Derivatives (CAS 2698-41-1, 18270-61-6) : Both are lacrimators (tear gas agents) with identical molecular formulas but distinct substituent arrangements. Their strong electrophilic character enables rapid interaction with mucous membranes .
  • Amino-Substituted Derivatives: 2-Aminopropanedinitrile (CAS 5181-05-5): Likely serves as a precursor for pharmaceuticals or agrochemicals, though specific applications are undocumented in the evidence .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Propanedinitrile derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Propanedinitrile derivatives are typically synthesized via nucleophilic addition or condensation reactions. For example, refluxing indolium bromide derivatives with propanedinitrile compounds in methanol, using triethylamine as a catalyst, yields stable adducts . Optimization involves adjusting molar ratios (e.g., 1:0.8 substrate-to-catalyst ratio), solvent polarity, and reaction time (e.g., 3 hours under reflux) to maximize yield. The Knoevenagel condensation, catalyzed by coordination compounds, is also effective, with yields exceeding 90% under mild conditions (25°C, 1–2 mol% catalyst) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Propanedinitrile derivatives, and how should data be interpreted?

  • Methodological Answer : X-ray crystallography using software like ORTEP-3 is critical for resolving molecular geometry. For example, bond angles (e.g., C4–C5–N2 = 174.4°) and torsion angles (e.g., N1–C1–C4–C5 = -0.5°) can confirm planar or twisted conformations . Spectroscopic methods include:

  • IR Spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and hydrogen-bonded NH/OH groups.
  • NMR : Analyze chemical shifts for sp² carbons (δ 110–150 ppm) and nitrile carbons (δ 115–120 ppm).
  • Mass Spectrometry : Confirm molecular weights (e.g., C₉H₃Br₂ClN₄: 362.41 g/mol) .

Q. What safety protocols are essential when handling Propanedinitrile derivatives in laboratory settings?

  • Methodological Answer : Key protocols include:

  • PPE : Use self-contained positive-pressure breathing apparatus and full protective clothing to avoid inhalation or skin contact .
  • Waste Management : Segregate waste and collaborate with certified disposal services to prevent environmental contamination .
  • Emergency Response : Avoid combustion (due to cyanide release) and use pump systems for spill containment .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the electronic properties and reactivity of Propanedinitrile derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models predict properties like HOMO-LUMO gaps and electrophilicity. Tools like CC-DPS integrate neural networks and statistical thermodynamics to simulate van der Waals surfaces and reaction pathways, enabling virtual screening of derivatives for catalytic or bioactive potential .

Q. What strategies resolve contradictions in catalytic activity data when Propanedinitrile derivatives are used in Knoevenagel condensation reactions?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., yields varying from 50% to >90%) may arise from solvent effects or competing side reactions. To resolve these:

  • Control Experiments : Test solvent polarity (e.g., methanol vs. DMF) and substrate ratios (e.g., aldehyde-to-propanedinitrile molar ratios).
  • Kinetic Studies : Monitor reaction progress via ¹H NMR to identify intermediates or byproducts .
  • Crystallographic Validation : Confirm active-site geometry in coordination catalysts to rule out structural distortions .

Q. How do non-covalent interactions in Propanedinitrile derivatives influence their supramolecular assembly, and what techniques validate these interactions?

  • Methodological Answer : Non-covalent interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking) drive molecular packing. For example, C–H⋯N bonds form infinite chains along crystallographic axes, while C–H⋯π interactions stabilize layered structures. Validation methods include:

  • X-ray Diffraction : Measure intermolecular distances (e.g., 3.2–3.5 Å for H-bonding).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to supramolecular cohesion .

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